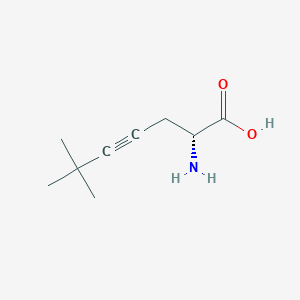

(2R)-2-Amino-6,6-dimethylhept-4-ynoic acid

Description

(2R)-2-Amino-6,6-dimethylhept-4-ynoic acid is a chiral non-proteinogenic amino acid characterized by a hept-4-ynoic acid backbone with a dimethyl substitution at the 6th carbon and an amino group at the 2nd carbon in the R-configuration. This compound is of interest in medicinal chemistry and catalysis due to its unique stereoelectronic properties, which may enable selective binding or stereoselective transformations .

Properties

Molecular Formula |

C9H15NO2 |

|---|---|

Molecular Weight |

169.22 g/mol |

IUPAC Name |

(2R)-2-amino-6,6-dimethylhept-4-ynoic acid |

InChI |

InChI=1S/C9H15NO2/c1-9(2,3)6-4-5-7(10)8(11)12/h7H,5,10H2,1-3H3,(H,11,12)/t7-/m1/s1 |

InChI Key |

OURDSQVJLLVWCA-SSDOTTSWSA-N |

Isomeric SMILES |

CC(C)(C)C#CC[C@H](C(=O)O)N |

Canonical SMILES |

CC(C)(C)C#CCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-6,6-dimethylhept-4-ynoic acid typically involves multi-step organic synthesis. One common approach is the asymmetric synthesis starting from readily available precursors. The key steps may include:

Alkylation: Introduction of the branched alkyl chain.

Amination: Incorporation of the amino group.

Alkyne Formation: Introduction of the terminal alkyne group through reactions such as Sonogashira coupling.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-6,6-dimethylhept-4-ynoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the terminal alkyne to a carboxylic acid or other oxidized products.

Reduction: Hydrogenation of the alkyne to form the corresponding alkane.

Substitution: Nucleophilic substitution reactions involving the amino group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst for selective hydrogenation.

Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

(2R)-2-Amino-6,6-dimethylhept-4-ynoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and protein modification.

Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of novel materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-6,6-dimethylhept-4-ynoic acid involves its interaction with specific molecular targets. The compound may act by:

Binding to Enzymes: Inhibiting or modulating enzyme activity through covalent or non-covalent interactions.

Pathway Modulation: Affecting cellular pathways by interacting with receptors or signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several amino acids and bicyclic derivatives:

Physicochemical Properties

Quantitative Structure–Property Relationship (QSPR) models highlight that compounds with similar backbones (e.g., amino acids) exhibit predictable trends in solubility and logP. However, the alkyne and dimethyl groups in (2R)-2-Amino-6,6-dimethylhept-4-ynoic acid likely reduce aqueous solubility compared to simpler amino acids like (R)-2-Amino-2-phenylacetic acid, while increasing lipophilicity .

Reactivity and Stereoselectivity

The compound’s alkyne group enables reactions such as Huisgen cycloadditions, unlike its bicyclic counterpart from Szakonyi et al., which participates in stereoselective Ugi reactions to form β-lactams . The R-configuration at C2 may influence enantioselective interactions, akin to the stereochemical control observed in (4S)-2-{(R)-2-Amino-2-phenylacetamidomethyl}-5,5-dimethylthiazolidine-4-carboxylic acid derivatives .

Limitations of Structural Similarity Assessments

As noted by Peijnenburg, molecular similarity indices may fail to predict bioactivity or reactivity accurately. For instance, (2R)-2-Amino-6,6-dimethylhept-4-ynoic acid and its bicyclic analogue share dimethyl groups but differ drastically in ring strain and functional group accessibility, leading to divergent properties despite structural overlap .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.